Monobutyl phthalate

Endocrine disruption Anti-androgen Reporter gene assay

Monobutyl phthalate (MBP) is the biologically active metabolite of DBP and the proximate toxicant responsible for anti-androgenic and embryotoxic effects. With an IC50 of 1.22×10⁻⁷ M for androgen receptor antagonism—8.6-fold more potent than its parent diester—MBP is the non-substitutable positive control for endocrine disruption studies. As the most abundant urinary phthalate metabolite (median 60.7 μg/L), it is the mandatory reference standard for human biomonitoring programs such as NHANES and HBM4EU. Substitution with MEP or MEHP invalidates dose-response data and exposure benchmark comparisons. Procure ≥98% purity MBP to ensure accurate quantification in LC-MS/MS and robust mechanistic toxicology results.

Molecular Formula C12H14O4
Molecular Weight 222.24 g/mol
CAS No. 34-74-2
Cat. No. B1346805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonobutyl phthalate
CAS34-74-2
Synonymsmono-n-butyl phthalate
monobutyl phthalate
monobutyl phthalate, cobalt (2+) salt
monobutyl phthalate, copper (2+) salt
monobutyl phthalate, manganese (2+) salt
monobutyl phthalate, potassium salt
monobutyl phthalate, sodium salt
Molecular FormulaC12H14O4
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESCCCCOC(=O)C1=CC=CC=C1C(=O)O
InChIInChI=1S/C12H14O4/c1-2-3-8-16-12(15)10-7-5-4-6-9(10)11(13)14/h4-7H,2-3,8H2,1H3,(H,13,14)
InChIKeyYZBOVSFWWNVKRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Monobutyl Phthalate (CAS 131-70-4) for Endocrine Disruption Research and Analytical Reference Standards


Monobutyl phthalate (MBP, CAS 131-70-4), also designated mono-n-butyl phthalate (MnBP), is the primary monoester metabolite of dibutyl phthalate (DBP), a widely used plasticizer [1]. This compound is not merely a degradation product; it is the biologically active agent responsible for the anti-androgenic and embryotoxic effects associated with DBP exposure, serving as a critical biomarker for human exposure assessment [2]. MBP is routinely employed as an analytical reference standard for quantifying phthalate metabolites in biological matrices via LC-MS/MS or GC-MS, and as a specific tool in mechanistic toxicology to elucidate pathways of endocrine disruption distinct from its parent diester or other phthalate monoesters [3]. Its research value lies in its established role in inducing male reproductive tract malformations and metabolic dysregulation through receptor-mediated pathways, making it an essential, non-substitutable compound for studies focused on low-molecular-weight phthalate toxicity.

Procurement Rationale: Why Monobutyl Phthalate Cannot Be Replaced by Other Phthalate Monoesters


Substituting monobutyl phthalate (MBP) with other phthalate monoesters, such as monoethyl phthalate (MEP) or mono(2-ethylhexyl) phthalate (MEHP), is scientifically invalid due to profound differences in toxicological potency, biological target specificity, and human exposure relevance. While these compounds share a common phthalic acid core, the length and structure of their ester side chains dictate distinct pharmacokinetic and pharmacodynamic profiles [1]. MBP exhibits a unique rank order in potency for specific adverse outcomes; for example, it demonstrates stronger adverse effects on sperm motility compared to MEP and MEHP in rodent models [2]. Furthermore, MBP's receptor activation profile is distinct, showing a specific balance of PPAR isoform activation and anti-androgenic activity that is not mirrored by its higher molecular weight counterpart, MEHP [3]. Perhaps most critically, human biomonitoring data consistently identify MBP as one of the most abundant phthalate metabolites in urine, with concentrations often exceeding those of other monoesters by an order of magnitude, underscoring its unique relevance for exposure science and risk assessment [4].

Quantitative Comparative Evidence for Monobutyl Phthalate (MBP) Selection


Superior Anti-Androgenic Potency of MBP Compared to DBP and DEHP in Reporter Gene Assays

Monobutyl phthalate (MBP) demonstrates a significantly more potent anti-androgenic effect than its parent compound, dibutyl phthalate (DBP), and the high-molecular-weight phthalate, di(2-ethylhexyl) phthalate (DEHP). In a luciferase reporter gene assay for androgen receptor (AR) antagonism, MBP exhibited an IC50 value of 1.22 × 10⁻⁷ M [1]. This was approximately 8.6-fold more potent than DBP (IC50 = 1.05 × 10⁻⁶ M) and at least 800-fold more potent than DEHP (IC50 > 1 × 10⁻⁴ M). This directly contradicts the assumption that DBP is the primary active agent and confirms MBP's status as the proximate toxicant.

Endocrine disruption Anti-androgen Reporter gene assay

Potent Thyroid Receptor Antagonism by MBP Relative to Other Phthalates

In a direct comparative study, monobutyl phthalate (MBP) was identified as the most potent thyroid receptor (TR) antagonist among the tested phthalates [1]. MBP inhibited TR activity with an IC50 of 2.77 × 10⁻⁶ M. This effect was 4.7-fold more potent than that of its parent diester, DBP (IC50 = 1.31 × 10⁻⁵ M), and more than 36-fold more potent than DEHP, which showed negligible activity (IC50 > 1 × 10⁻⁴ M). This specific, quantifiable potency positions MBP as a unique tool for investigating thyroid axis disruption by phthalates.

Thyroid disruption Nuclear receptor In vitro toxicology

Rank Order of MBP in Sperm Motility Toxicity Among Monoester Metabolites

A comparative in vivo study in Sprague-Dawley rats established a clear rank order for the adverse effects of phthalate monoesters on sperm motility [1]. After a 4-week oral administration, the observed potency for decreasing sperm motility was MBuP (monobutyl phthalate) > MEP (monoethyl phthalate) > MEHP (mono(2-ethylhexyl) phthalate). This study directly quantifies that MBP produces stronger reproductive toxicity than MEP and MEHP, two other common phthalate metabolites, providing a clear justification for selecting MBP as a positive control or test article in male reproductive toxicology studies.

Reproductive toxicology Sperm motility In vivo study

MBP is a Principal Urinary Biomarker, Present at Higher Concentrations than Alternative Plasticizer Metabolites

Human biomonitoring studies provide quantitative justification for prioritizing MBP as an analytical target. In a study of 300 young adults, the median urinary concentration of mono-n-butyl phthalate (MnBP) was 60.7 μg/L [1]. This was 3.4-fold higher than monoethyl phthalate (MEP, 17.6 μg/L) and approximately 49-fold higher than the median concentration of metabolites from the alternative plasticizer DINCH (1.24 μg/L). This data confirms that MBP remains a primary, high-abundance human exposure biomarker, necessitating its inclusion in any comprehensive panel for exposure assessment.

Human biomonitoring Exposure assessment LC-MS/MS

Validated Research and Industrial Applications for Monobutyl Phthalate


Primary Analyte in Human Biomonitoring Panels for Phthalate Exposure

As evidenced by its median urinary concentration of 60.7 μg/L—significantly higher than other monoesters like MEP (17.6 μg/L) or alternative plasticizer metabolites [1]—monobutyl phthalate (MBP) is an essential target analyte for human biomonitoring studies. Laboratories conducting exposure assessment for epidemiological research (e.g., NHANES, HBM4EU) require a certified MBP analytical standard for the accurate quantification of this high-abundance biomarker. Substitution with other phthalate standards will lead to critical data gaps and invalidate comparisons with established reference ranges, as MBP is a primary indicator of exposure to low-molecular-weight phthalates, particularly from personal care products.

Mechanistic Studies of Anti-Androgenic and Thyroid Endocrine Disruption

For in vitro toxicology studies focused on endocrine disruption, MBP is the agent of choice, not its parent diester DBP. Its IC50 for androgen receptor antagonism (1.22 × 10⁻⁷ M) is 8.6-fold lower than DBP [2], and its IC50 for thyroid receptor antagonism (2.77 × 10⁻⁶ M) is 4.7-fold lower [3]. This superior potency means MBP can elicit robust, quantifiable effects at concentrations that are more physiologically relevant and achievable in cell culture systems, whereas DBP or DEHP may produce weak or undetectable signals. Procuring high-purity MBP (≥98%) is therefore essential for generating reliable dose-response data and for serving as a positive control in receptor transactivation assays.

Reference Standard for Quantifying Metabolites in Pharmacokinetic and Metabolism Studies

MBP is the primary metabolite responsible for the toxicity of DBP, as demonstrated by its 8.6-fold greater anti-androgenic potency [2] and its stronger effect on sperm motility compared to other monoesters [4]. In pharmacokinetic or in vitro metabolism studies using hepatocytes or microsomes, an authentic MBP analytical standard is required to identify, confirm, and quantify the formation of this proximate toxicant. Using DBP alone or a different metabolite standard (e.g., MEHP) will result in inaccurate kinetic modeling and a failure to correlate parent compound exposure with the concentration of the active toxic moiety, leading to flawed risk assessments.

Positive Control in In Vivo Male Reproductive Toxicology Studies

The established rank order of MBP > MEP > MEHP for adverse effects on sperm motility in a 4-week rat study [4] positions MBP as a robust, well-characterized positive control for male reproductive toxicology experiments. When investigating the testicular effects of new chemical entities, mixtures, or alternative plasticizers, inclusion of an MBP-dosed group provides a validated benchmark against which to compare the severity of observed histopathology, reductions in sperm quality, or changes in reproductive organ weights. This ensures that the assay system is responsive and allows for semi-quantitative comparison of toxicity across different test compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Monobutyl phthalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.